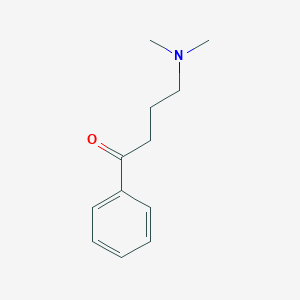

4-(Dimethylamino)-1-phenylbutan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13(2)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDALPKATCCTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338176 | |

| Record name | 4-(dimethylamino)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-63-2 | |

| Record name | 4-(dimethylamino)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 4-(Dimethylamino)-1-phenylbutan-1-one

The synthesis of this compound often relies on classical organic reactions that build the molecule step-by-step from simpler precursors.

A prominent method for synthesizing the backbone of butyrophenone (B1668137) derivatives is the Mannich reaction. This is a type of aminoalkylation that involves the condensation of three components: an active hydrogen compound (the enolizable ketone), formaldehyde (B43269), and a secondary amine. orgsyn.org In the case of this compound, acetophenone (B1666503) serves as the ketone, formaldehyde provides the methylene (B1212753) bridge, and dimethylamine (B145610) introduces the required amino group. orgsyn.org The initial step involves the reaction between dimethylamine and formaldehyde to form an electrophilic dimethylaminomethyl cation (an iminium ion). orgsyn.org Acetophenone, acting as a nucleophile (in its enol form), then attacks this iminium ion, leading to the formation of the β-amino ketone structure after an acidic workup. researchgate.net

Another relevant condensation reaction in the synthesis of similar ketone structures is the Claisen-Schmidt condensation. wikipedia.org This reaction typically involves an enolizable ketone and an aromatic carbonyl compound without an α-hydrogen. wikipedia.org While not a direct single-step route to the title compound, it is a fundamental method for creating α,β-unsaturated ketones, which could potentially be modified through subsequent reactions (like Michael addition of an amine followed by reduction) to yield the desired product. taylorandfrancis.comnih.gov

The introduction of the N,N-dimethylamino group is a critical step. As mentioned, the Mannich reaction accomplishes this directly. orgsyn.orgresearchgate.net

An alternative strategy is reductive amination . This two-part process can convert a ketone into an amine. libretexts.org A suitable precursor, such as a 4-oxo-butyrophenone derivative, could first react with dimethylamine to form an intermediate imine or enamine. libretexts.org This intermediate is then reduced to the final amine product. libretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.comyoutube.com This method offers a high degree of control and avoids the potential for over-alkylation that can occur in other amination techniques. masterorganicchemistry.com

A third approach involves the nucleophilic substitution of a suitable precursor. For instance, a compound like 4-chloro-1-phenylbutan-1-one can be reacted with dimethylamine. The amine acts as a nucleophile, displacing the chloride to form the final product. This strategy has been used to synthesize analogs and is a viable pathway. nih.gov

The success of the synthesis heavily depends on the reactivity of the precursors and the selectivity of the reactions.

In the Mannich Reaction: The orientation of the reaction with unsymmetrical ketones can be highly dependent on experimental conditions, including the solvent and the specific structures of the ketone and iminium ion reactants. orgsyn.org For acetophenone, the reaction is straightforward as there is only one enolizable position. However, the ratio of reactants is crucial to avoid side products. nih.gov

In Reductive Amination: The choice of reducing agent is key for selectivity. Sodium cyanoborohydride is often preferred because it is less reactive towards ketones and aldehydes than it is towards the intermediate iminium ion, thus preventing the reduction of the starting carbonyl compound. masterorganicchemistry.com The pH of the reaction is also important to facilitate imine formation without deactivating the amine nucleophile. youtube.com

In Nucleophilic Substitution: The reactivity of the leaving group in the 4-halo-butyrophenone precursor is paramount. A better leaving group (e.g., iodide or bromide over chloride) will result in a faster reaction. The choice of solvent can also influence the reaction rate.

Table 1: Comparison of Synthetic Pathways

| Synthetic Pathway | Key Precursors | Key Reagents | Advantages | Considerations |

|---|---|---|---|---|

| Mannich Reaction | Acetophenone, Dimethylamine, Formaldehyde | Acid or Base Catalyst | One-pot reaction, readily available precursors. | Can produce mixtures with unsymmetrical ketones. orgsyn.org |

| Reductive Amination | 4-Oxo-butyrophenone derivative, Dimethylamine | NaBH3CN, NaBH(OAc)3 | High selectivity, good for various amine types. libretexts.orgmasterorganicchemistry.com | Requires a pre-functionalized ketone precursor. |

| Nucleophilic Substitution | 4-Halo-1-phenylbutan-1-one, Dimethylamine | - | Direct, conceptually simple. | Precursor may not be readily available; potential for side reactions. nih.gov |

Asymmetric Synthesis Approaches Involving this compound as a Precursor or Intermediate

The ketone group in this compound is prochiral, meaning it can be reduced to form a chiral alcohol. This makes the compound a useful precursor in asymmetric synthesis to produce enantiomerically enriched products.

Asymmetric hydrogenation is a powerful technique for this transformation. mdpi.com Using a chiral catalyst, typically a transition metal complex (like Ruthenium) with chiral ligands, the ketone can be reduced to either the (R) or (S)-alcohol with high enantiomeric excess. mdpi.com The choice of the chiral ligand is the primary determinant of the stereochemical outcome. mdpi.com Biocatalysis offers another route, where enzymes such as alcohol dehydrogenases from microorganisms (e.g., Lactobacillus brevis) or plant tissues can perform the asymmetric reduction of prochiral ketones with high enantioselectivity. nih.govnih.govresearchgate.net These biocatalytic methods are often advantageous due to their high specificity and mild reaction conditions. nih.gov

While not directly involving this compound, related structures like 1,3-diamino-4-phenylbutan-2-ol derivatives are crucial building blocks in medicinal chemistry. unica.itnih.gov The synthesis of these molecules often involves stereoselective steps where a ketone precursor is reduced asymmetrically, highlighting the importance of such transformations in the synthesis of complex, biologically active molecules. unica.itnih.gov

Derivatization Strategies from the Core this compound Scaffold

The core structure of this compound offers several sites for chemical modification, or derivatization, allowing for the synthesis of a library of related compounds.

The phenyl ring is a prime target for modification via electrophilic aromatic substitution (EAS) . libretexts.org In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. masterorganicchemistry.com The existing acyl group (-C(O)CH2CH2CH2N(CH3)2) is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself. libretexts.org It is also a meta-director, meaning it will direct incoming electrophiles to the position meta to the carbonyl group (C3 and C5). libretexts.orgyoutube.com

Common EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO2) group.

Halogenation: Using a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst (e.g., FeBr3, AlCl3) to add a halogen atom.

Sulfonation: Using fuming sulfuric acid to add a sulfonic acid (-SO3H) group.

Friedel-Crafts Acylation/Alkylation: While the deactivating nature of the butyrophenone group makes these reactions challenging, they could potentially be forced under harsh conditions.

The regioselectivity of these reactions is generally predictable, affording primarily the meta-substituted product. libretexts.org This allows for the controlled synthesis of derivatives with modified electronic and steric properties on the phenyl ring. nih.gov

Table 2: Potential Phenyl Ring Derivatives via Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | 4-(Dimethylamino)-1-(3-nitrophenyl)butan-1-one |

| Bromination | Br2, FeBr3 | 1-(3-Bromophenyl)-4-(dimethylamino)butan-1-one |

| Sulfonation | SO3, H2SO4 | 3-(4-(Dimethylamino)butanoyl)benzenesulfonic acid |

Manipulation of the Butanone Chain

Modifications to the four-carbon butanone chain of this compound are crucial for exploring the structure-activity relationships of its derivatives. These manipulations can include alterations in chain length, the introduction of branching, or the incorporation of various functional groups.

One common approach involves the use of α-amino ketones as versatile building blocks. For instance, the synthesis of α-substituted ketones can be achieved through the reaction of enaminones with organomagnesium reagents. This methodology allows for the introduction of a variety of alkyl substituents at the α-position of the butanone chain, offering a pathway to a range of analogs. Further derivatization can be accomplished through catalytic hydrogenation or reactions with organocopper reagents, expanding the diversity of accessible structures. The tolerance of this method to functional groups such as esters and Boc-protected amines highlights its synthetic utility.

Another strategy for modifying the butanone backbone involves reactions at the carbonyl group. For example, the reaction of γ- and δ-aminoalkynes with sulfonyl azides in the presence of a ruthenium catalyst can afford cyclic amidines. While not a direct modification of a pre-existing butanone chain, this approach represents a method for constructing a modified chain with embedded functionality.

The following table summarizes representative manipulations of the butanone chain, drawing from methodologies applied to related ketone structures.

| Reaction Type | Reagents and Conditions | Resulting Modification | Reference Example |

| α-Alkylation | Enaminone, Organomagnesium Reagent | Introduction of alkyl groups at the α-position | Synthesis of α-alkyl substituted ketones |

| Catalytic Hydrogenation | H₂, Catalyst | Reduction of unsaturation in the side chain | Derivatization of α-alkyl substituted ketones |

| Organocopper Addition | Organocopper Reagent | 1,4-conjugate addition to α,β-unsaturated ketones | Further derivatization of the butanone chain |

| Cyclization | γ- or δ-aminoalkynes, Sulfonyl azides, Ru₃(CO)₁₂ | Formation of cyclic amidines within the chain | Synthesis of cyclic amidines |

Introduction of Heterocyclic Moieties

A general and powerful approach for the synthesis of nitrogen-containing heterocycles involves the cyclization of γ-amino ketones. These precursors can be transformed into a variety of heterocyclic systems, including pyridines, pyrroles, and fused bicyclic structures. For example, the reaction of γ-aminoalkynes with carbonyl compounds, catalyzed by transition metals like gold or copper, can lead to the formation of substituted pyridines through a sequential amination-cyclization-aromatization cascade.

Furthermore, the synthesis of fused heterocyclic systems often utilizes intramolecular cyclization reactions. For instance, the Larock indole (B1671886) synthesis, which involves the coupling of an amine with an alkyne followed by cyclization, can be adapted to produce pyrrolo[1,2-a]quinolines from γ-aminoalkynes. Similarly, sequential reactions of aminoalkynes with electron-deficient alkynes, catalyzed by platinum iodide, can yield highly functionalized cyclohexadiene-b-pyrrolidines.

The table below outlines several methods for the introduction of heterocyclic moieties, based on reactions of analogous amino ketones and aminoalkynes.

| Heterocycle Formed | Starting Materials/Precursors | Key Reaction/Catalyst | Reference Example |

| Pyridines | γ-Aminoalkynes, Carbonyl compounds | Gold or Copper catalysis | Sequential amination-cyclization-aromatization |

| Pyrrolo[1,2-a]quinolines | γ-Aminoalkynes, Alkynes | Gold(I) catalysis | Tandem cyclization |

| Cyclohexadiene-b-pyrrolidines | γ-Aminoalkynes, Electron-deficient alkynes | Platinum iodide catalysis | Formal three-component cascade cycloaddition |

| Fused Pyridines | Indole aldehydes, Substituted propargylic amines | Palladium-catalyzed Sonogashira cross-coupling followed by 6π-aza cyclization | One-pot, three-component method |

Chemical Reactivity and Transformations

Fundamental Reaction Profiles of the Ketone Moiety

The ketone group, a carbonyl functional group, is characterized by a carbon atom double-bonded to an oxygen atom. This arrangement results in a polarized bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the primary driver of the ketone's reactivity.

Common reactions involving the ketone moiety include nucleophilic addition, reduction, and enolate formation. While specific studies on 4-(Dimethylamino)-1-phenylbutan-1-one are not extensively detailed in the provided results, the general reactivity of ketones provides a framework for its expected transformations.

Table 1: General Reactions of the Ketone Moiety

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene |

| Enolate Formation | Strong base (e.g., LDA) | Enolate |

Reactivity of the Tertiary Amine Functionality

The tertiary amine in this compound consists of a nitrogen atom bonded to three alkyl groups. The lone pair of electrons on the nitrogen atom is central to its chemical reactivity, rendering it both basic and nucleophilic.

The lone pair on the nitrogen atom of the tertiary amine allows it to act as a nucleophile. libretexts.orgsavemyexams.com In reactions with alkyl halides, for instance, the amine can displace the halide, leading to the formation of a quaternary ammonium (B1175870) salt. savemyexams.comchemguide.co.uk This process is a classic example of a nucleophilic substitution reaction. libretexts.orgsavemyexams.com The formation of this quaternary salt occurs because the tertiary amine attacks the electrophilic carbon of the alkyl halide, resulting in a stable product where the nitrogen atom bears a positive charge. chemguide.co.uk

The reaction can be represented as: R₃N + R'-X → [R₃N-R']⁺X⁻

It is important to note that the efficiency of this reaction can be influenced by the nature of the alkyl halide and the reaction conditions.

Tertiary amines can undergo oxidation at the nitrogen atom. The general mechanism for the electrochemical oxidation of simple aliphatic amines is consistent regardless of whether the amine is primary, secondary, or tertiary. mdpi.com This process typically involves the transfer of an electron from the nitrogen atom. The oxidation of aliphatic tertiary amines can lead to the formation of a secondary amine and an aldehyde. mdpi.com

In the context of more complex amines, such as aromatic amines, photoinduced oxidation can occur. This process is often initiated by excited triplet states and involves a one-electron oxidation to form a radical cation. nih.gov For example, studies on 4-(dimethylamino)benzonitrile (B74231) (DMABN), a compound with a similar dimethylamino group, have shown the formation of a radical cation upon photoexcitation. nih.gov The reactivity of such radical cations can lead to further degradation of the molecule. nih.govnih.gov

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it a Brønsted-Lowry base, capable of accepting a proton from an acid. This reaction results in the formation of a quaternary ammonium salt. mdpi.com

R₃N + H-A → [R₃NH]⁺A⁻

The basicity of the amine can be influenced by the electronic environment around the nitrogen atom. Pyridine, for instance, is a commonly used acid scavenger in reactions that produce mineral acids. msu.edu The formation of these salts is a fundamental aspect of the chemistry of amines and is crucial in various applications, including their use as catalysts or in purification processes.

Advanced Organic Transformations Involving this compound as a Substrate

While specific examples of advanced organic transformations using this compound as a substrate are not extensively documented in the provided search results, its bifunctional nature suggests its potential in various synthetic strategies. The presence of both a ketone and a tertiary amine allows for sequential or tandem reactions.

For instance, the ketone can be transformed into other functional groups, followed by reactions involving the amine, or vice versa. The interplay between the two functional groups could also be exploited in intramolecular reactions to form cyclic compounds. The reactivity of the amine can also be modulated by its protonation state, allowing for selective transformations at the ketone center.

Further research into the synthetic applications of this compound would likely reveal its utility in constructing more complex molecular architectures.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationresearchgate.net

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecule's structure can be assembled. For 4-(Dimethylamino)-1-phenylbutan-1-one, a full suite of NMR experiments, including 1D and 2D techniques, would be employed for unambiguous signal assignment. researchgate.net

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. The expected signals, their multiplicities, and integrations are predicted based on the molecular structure. The phenyl group protons typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear as a triplet. The protons adjacent to the nitrogen atom are also deshielded. A singlet representing the six protons of the two equivalent methyl groups on the nitrogen atom would be a characteristic feature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl (ortho) | ~7.9-8.0 | Multiplet (d) | 2H |

| Phenyl (meta, para) | ~7.4-7.6 | Multiplet | 3H |

| -CH₂- (adjacent to C=O) | ~3.0 | Triplet (t) | 2H |

| -CH₂- (adjacent to N) | ~2.3 | Triplet (t) | 2H |

| -CH₂- (central) | ~1.9 | Multiplet (p) | 2H |

| N(CH₃)₂ | ~2.2 | Singlet (s) | 6H |

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. PubChem indicates the existence of a ¹³C NMR spectrum for this compound. nih.gov The spectrum would show a characteristic signal for the carbonyl carbon at the most downfield position (typically >190 ppm). The aromatic carbons would produce several signals in the 120-140 ppm range. The aliphatic carbons of the butane (B89635) chain and the dimethylamino group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~199-200 |

| Phenyl (quaternary, C1') | ~137 |

| Phenyl (CH, C4') | ~133 |

| Phenyl (CH, C2'/C6') | ~128 |

| Phenyl (CH, C3'/C5') | ~128 |

| -CH₂- (adjacent to N) | ~58 |

| N(CH₃)₂ | ~45 |

| -CH₂- (adjacent to C=O) | ~38 |

| -CH₂- (central) | ~22 |

To definitively assign all proton and carbon signals and confirm the structural connectivity, two-dimensional (2D) NMR techniques are employed. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a clear correlation pathway along the butane chain: the protons of the CH₂ group adjacent to the carbonyl would show a cross-peak with the central CH₂ group, which in turn would correlate with the CH₂ group adjacent to the dimethylamino group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton signal to the carbon signal to which it is directly attached. This would allow for the unambiguous assignment of each CH, CH₂, and CH₃ group in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For instance, the singlet at ~2.2 ppm in the proton spectrum would correlate to the carbon signal at ~45 ppm, confirming the assignment of the N(CH₃)₂ group. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. In a typical analysis, the compound is separated from any impurities on the GC column before entering the mass spectrometer, where it is ionized and fragmented. researchgate.net

The fragmentation pattern is a molecular fingerprint. For this compound, a characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom. This cleavage results in the formation of a highly stable iminium ion, [CH₂=N(CH₃)₂]⁺, which typically appears as the base peak in the spectrum. Data from the NIST Mass Spectrometry Data Center confirms that the most prominent peak (base peak) for this compound is found at an m/z of 58. nih.gov Other significant fragments include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

Table 3: Key Fragments in the GC-MS Spectrum of this compound nih.gov

| m/z | Proposed Fragment Ion | Formula |

| 58 | Iminium ion (base peak) | [C₃H₈N]⁺ |

| 71 | Butenyliminium ion | [C₄H₉N]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 191 | Molecular ion | [C₁₂H₁₇NO]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov This is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. The theoretical exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₇NO. nih.gov An experimental HRMS measurement would confirm this composition with a high degree of confidence, typically within a few parts per million (ppm).

Table 4: High-Resolution Mass Spectrometry Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Theoretical Exact Mass | 191.131014 Da |

| Measured Exact Mass | Expected to be within ± 0.005 Da of theoretical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which plots the percentage of transmittance against the wavenumber of the radiation. Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct peaks in the spectrum. These absorption bands provide valuable information about the molecular structure of the compound.

The IR spectrum of this compound reveals several key absorption bands that correspond to its constituent functional groups. The presence of a carbonyl group (C=O) is indicated by a strong absorption peak typically found in the range of 1685-1666 cm⁻¹ for ketones where the carbonyl group is conjugated with a phenyl group. vscht.cz The aromatic phenyl group itself exhibits characteristic C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, as well as C=C stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org

A detailed analysis of the IR spectrum allows for the confirmation of the presence of the key functional moieties within the this compound structure, providing a foundational piece of evidence for its structural elucidation.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Alkane | C-H Stretch | 3000-2850 libretexts.org |

| Ketone (conjugated) | C=O Stretch | 1685-1666 vscht.cz |

| Aromatic Ring | C=C Stretch | 1600-1400 |

| Alkane | C-H Bend | 1470-1350 libretexts.org |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption of energy corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the electronic structure of the molecule, particularly the presence of chromophores, which are the parts of a molecule that absorb light. fiveable.me

In this compound, the primary chromophores are the phenyl ring and the carbonyl group. fiveable.me The interaction of these groups gives rise to characteristic electronic transitions. The most significant transitions for this molecule are the π → π* and n → π* transitions. slideshare.netlibretexts.org

The π → π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically associated with unsaturated systems, such as the aromatic ring and the carbonyl group in this compound. They usually result in strong absorption bands. shu.ac.uk The n → π* transition involves the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atom of the carbonyl group, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The conjugation between the phenyl group and the carbonyl group in this compound influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λₘₐₓ). This conjugation extends the system of delocalized π electrons, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to non-conjugated systems. fiveable.me The presence of the dimethylamino group, which can act as an auxochrome, may also influence the absorption spectrum.

Table 2: Electronic Transitions and Expected Absorption Maxima for this compound

| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl ring, Carbonyl group | ~240-280 |

| n → π | Carbonyl group | ~300-330 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and optimizing the geometry of molecules. nih.govarxiv.org By approximating the electron density of a system, DFT calculations can accurately predict molecular properties. For 4-(dimethylamino)-1-phenylbutan-1-one, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are utilized to determine the most stable three-dimensional arrangement of its atoms in the ground state. nih.gov This process of geometry optimization is crucial as it provides the foundation for all other computational analyses. The stability of the optimized geometry is confirmed through frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. conicet.gov.ar

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, serves a dual purpose: it confirms that an optimized geometry corresponds to a stable state and it predicts the molecule's infrared (IR) and Raman spectra. nih.govnih.gov The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of specific peaks to particular molecular motions, such as stretching, bending, and torsional vibrations. conicet.gov.arscirp.org For instance, the characteristic C=O stretching vibration of the ketone group and the various C-H and C-N vibrations of the dimethylamino and phenyl groups can be precisely identified. scirp.org The agreement between theoretical and experimental spectra provides confidence in the accuracy of the computational model. conicet.gov.armdpi.com

Electronic Properties: HOMO-LUMO Gap and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. mdpi.comthaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. mdpi.comresearchgate.net It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the dimethylamino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. researchgate.netresearchgate.net

Interactive Data Table: Calculated Electronic Properties

| Property | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Value from DFT calculation |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Value from DFT calculation |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Value from DFT calculation |

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. nih.govresearchgate.net This involves identifying transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies required for a reaction to proceed.

Gas-Phase Elimination Kinetics

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. By performing calculations at various points along this coordinate, an energy profile for the reaction can be constructed. nih.gov This analysis allows for a detailed examination of the changes in geometry and energy as the reactants are converted into products. For reactions involving this compound, such as its synthesis or decomposition, reaction coordinate analysis can reveal the step-by-step mechanism and identify any intermediate species that may be formed.

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Prediction of Binding Modes and Affinities

In the absence of specific molecular docking studies for this compound, it is not possible to present experimental or simulated data on its binding modes and affinities. Such a study would first require the identification of a specific protein target. Subsequently, computational software would be used to predict how the compound fits into the binding site of the protein and to estimate the binding energy, which is a proxy for binding affinity.

Table 1: Hypothetical Binding Affinity Data for this compound with a Putative Protein Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Not Available | Not Available | Not Available |

This table is for illustrative purposes only, as no specific data exists in the literature.

Identification of Key Interacting Residues

A molecular docking simulation would also identify the key amino acid residues within the protein's binding site that interact with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex. Without a specific study, the key interacting residues for this compound remain unidentified.

Table 2: Hypothetical Key Interacting Residues for this compound

| Amino Acid Residue | Interaction Type |

| Not Available | Not Available |

| Not Available | Not Available |

| Not Available | Not Available |

This table is for illustrative purposes only, as no specific data exists in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new or untested compounds.

A QSAR study on this compound and its analogs would involve compiling a dataset of these compounds with their experimentally determined biological activities against a specific target. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to build a mathematical equation that correlates these descriptors with the biological activity.

Given the lack of published QSAR studies for this compound, no such model or its findings can be presented.

Structural Modification and Structure Activity Relationships Sar in Research Compounds

Design Principles for Derivatives of 4-(Dimethylamino)-1-phenylbutan-1-one

The rational design of novel analogs of this compound is predicated on established medicinal chemistry principles. These strategies involve the systematic alteration of the lead compound's structure to probe the impact of various physicochemical properties on its biological profile.

Systematic Modification of Peripheral Moieties

A primary approach in the derivatization of this compound involves the systematic modification of its peripheral moieties. This includes alterations to the phenyl ring, the dimethylamino group, and the butanone backbone. For instance, the introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to target receptors. Similarly, varying the alkyl substituents on the nitrogen atom can impact the compound's basicity and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

The synthesis of related butyrophenone (B1668137) analogs, such as those derived from haloperidol, has demonstrated that modifications to the piperidine (B6355638) ring, a bioisosteric equivalent to the aminoalkyl chain, can significantly alter receptor binding profiles.

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a lead compound's properties while retaining its essential biological activity. In the context of this compound derivatives, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding interactions. The carbonyl group of the butanone chain could be replaced with other functional groups, such as an oxime or a thioketone, to alter the molecule's electronic distribution and hydrogen bonding capacity.

Furthermore, the dimethylamino group can be substituted with other nitrogen-containing functionalities or even non-nitrogenous groups with similar steric and electronic characteristics. For example, replacing the piperidine ring in haloperidol with a diazepane moiety has been shown to yield compounds with interesting multi-receptor binding profiles nih.gov.

Structure-Activity Correlation for Biological Activities (in vitro, molecular level)

The biological evaluation of synthesized derivatives of this compound allows for the establishment of structure-activity relationships. These correlations provide insights into how specific structural features contribute to the compound's activity at a molecular level.

Influence of Substituents on Receptor Interactions

The butyrophenone scaffold is known to interact with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors drugbank.com. The nature and position of substituents on the phenyl ring of this compound analogs can profoundly influence their receptor binding affinities. For example, in a series of N-arylpiperazine derivatives, the substitution pattern on the phenyl ring was found to be a key determinant of affinity for D2 and D3 dopamine receptors mdpi.com.

Studies on related phenylmorphan analogs have also highlighted the importance of the phenyl ring's orientation for opioid receptor subtype selectivity ebi.ac.uk. While specific data for this compound derivatives is limited in the public domain, it can be extrapolated that electron-donating or electron-withdrawing groups on the phenyl ring would modulate the electron density of the aromatic system and thereby affect its interaction with receptor binding pockets.

Table 1: Hypothetical Influence of Phenyl Ring Substituents on Receptor Affinity

| Substituent (Position) | Electron-Donating/Withdrawing | Expected Impact on Receptor Affinity |

| 4-Methoxy | Electron-Donating | Potential increase in affinity for electron-rich binding pockets |

| 4-Chloro | Electron-Withdrawing | May enhance interactions through halogen bonding |

| 3,4-Dichloro | Electron-Withdrawing | Could alter binding mode and selectivity |

| 4-Nitro | Strongly Electron-Withdrawing | May decrease affinity due to unfavorable electronic interactions |

Modulation of Enzyme Inhibition Profiles

The potential for this compound derivatives to act as enzyme inhibitors has also been a focus of research. The structural features of these compounds can be tailored to achieve potent and selective inhibition of specific enzymes. For instance, modifications to the amino group and the phenyl ring can influence interactions with the active site of enzymes.

In a study of sitagliptin derivatives, the introduction of different substituents led to compounds with varying inhibitory profiles against α-amylase and α-glucosidase nih.gov. Similarly, it is plausible that derivatives of this compound could be designed to target specific enzymes by optimizing their interactions with the enzyme's active site through modifications of the phenyl ring and the aminoalkyl side chain.

Structural Determinants of Antimicrobial Properties (in vitro)

Research into novel antimicrobial agents has explored a wide range of chemical scaffolds. Derivatives of this compound could potentially exhibit antimicrobial properties, with their efficacy being dependent on specific structural features. The presence of a lipophilic phenyl group and a cationic amino group suggests a potential for membrane disruption in microorganisms.

Studies on other aminoalkyl-containing compounds have demonstrated that the nature of the alkyl chain and the substituents on the amino group and aromatic ring are critical for antimicrobial activity. For example, in a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, the antimicrobial activity was found to be dependent on the specific dialkylamino group present semanticscholar.org. Similarly, the synthesis and evaluation of various piperidin-4-one derivatives have shown that modifications to the aryl and alkyl substituents can lead to compounds with significant antibacterial and antifungal activity biomedpharmajournal.org. It has also been observed that in some series of compounds, Gram-positive bacteria are more susceptible than Gram-negative bacteria mdpi.com.

Structural Determinants of Antioxidant Properties (in vitro)

The in vitro antioxidant activity of research compounds related to this compound is intrinsically linked to their molecular structure. The capacity of these molecules to neutralize free radicals is governed by the presence and interplay of specific functional groups, primarily the substituents on the phenyl ring, the nature of the amino group, and the electronic effects of the carbonyl group. Research into analogous chemical structures, such as phenolic compounds, anilines, and flavonoids, provides a framework for understanding the structure-activity relationships (SAR) that determine their antioxidant potential.

The primary mechanisms by which these compounds exert antioxidant effects involve either hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS) nih.gov. The efficiency of these processes is highly dependent on the molecule's ability to donate an electron or a hydrogen atom and to stabilize the resulting radical species.

Detailed Research Findings

Influence of Phenyl Ring Substitution: The substitution pattern on the phenyl ring is a critical determinant of antioxidant capacity. Studies on various phenolic and aniline compounds consistently demonstrate that the presence, number, and position of electron-donating groups (EDGs) significantly enhance antioxidant activity researchgate.netcore.ac.uk.

Hydroxyl (-OH) Groups: The number and location of hydroxyl groups are paramount. An increase in the number of phenolic hydroxyl groups generally leads to higher antioxidant activity nih.govnih.gov. This is attributed to the lower bond dissociation energy (BDE) of the O-H bond compared to C-H or N-H bonds, making hydrogen atom donation more favorable researchgate.netcore.ac.uk.

Positional Effects: The relative position of substituents is crucial. Dihydroxy substitutions at the ortho (C-3', 4') or para positions of the phenyl ring tend to confer greater antioxidant activity than meta substitutions researchgate.netcore.ac.uk. This is because the resulting phenoxy radical is better stabilized through intramolecular hydrogen bonding or resonance delocalization involving the second hydroxyl group core.ac.uk.

Other Electron-Donating Groups: Methoxy (-OCH3) groups also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups nih.gov. The N,N-dimethylamino group is a potent electron-donating group, and research on flavonols has shown that a phenyl-N,N-dimethylamino moiety is directly involved in and promotes potent antioxidant activity mdpi.com.

Role of the Amino Group: The amino group in the side chain is another key feature. While primary and secondary amines (-NH2, -NHR) can participate in antioxidant activity through hydrogen donation from the N-H bond, the tertiary dimethylamino group in this compound acts primarily through an electron transfer mechanism nih.gov. Its strong electron-donating nature can help stabilize the molecule after it has donated an electron to a free radical.

Contribution of the Carbonyl Group: The carbonyl group (C=O) is an electron-withdrawing group. Its influence on antioxidant activity is often contextual. In structures like flavonoids, a carbonyl group conjugated with the aromatic ring can help delocalize electrons, which stabilizes the antioxidant radical formed after donation of a hydrogen atom or electron, thereby enhancing activity nih.gov. In the case of this compound, the ketone's conjugation with the phenyl ring could similarly play a role in stabilizing the molecular structure during redox reactions.

The following interactive table summarizes the structure-activity relationships for antioxidant properties based on modifications to the core phenylbutan-1-one structure, drawing principles from research on analogous compounds.

| Compound/Structural Modification | Key Structural Feature | Expected Relative In Vitro Antioxidant Activity | Rationale Based on SAR Principles |

|---|---|---|---|

| 1-Phenylbutan-1-one (unsubstituted) | Unsubstituted Phenyl Ring | Low | Lacks significant electron or hydrogen-donating groups required for efficient radical scavenging. |

| This compound | Unsubstituted Phenyl Ring, Tertiary Amino Group | Low to Moderate | The dimethylamino group can act as an electron donor, but the unsubstituted phenyl ring limits overall activity mdpi.com. |

| 4-(Dimethylamino)-1-(4-hydroxyphenyl)butan-1-one | Para-Hydroxyl Group on Phenyl Ring | High | The para-hydroxyl group is a potent hydrogen donor, significantly enhancing radical scavenging capacity. The para position allows for effective stabilization of the resulting radical researchgate.netcore.ac.uk. |

| 4-(Dimethylamino)-1-(3,4-dihydroxyphenyl)butan-1-one | Ortho-Dihydroxy (Catechol) Group on Phenyl Ring | Very High | The catechol moiety is a superior structural feature for antioxidant activity due to its high capacity for electron/hydrogen donation and the ability to form a stable semiquinone radical nih.govnih.gov. |

| 4-(Dimethylamino)-1-(4-methoxyphenyl)butan-1-one | Para-Methoxy Group on Phenyl Ring | Moderate | The methoxy group is an electron-donating substituent that increases antioxidant activity, but it is generally less effective than a hydroxyl group nih.gov. |

Mechanistic Investigations at the Molecular and Cellular Level in Vitro Studies

Receptor Binding and Activation Profiles

The interaction of a compound with specific receptors is a primary determinant of its pharmacological effect. The following subsections explore the known binding and activation profiles of 4-(Dimethylamino)-1-phenylbutan-1-one at monoamine transporters and key G-protein coupled receptors.

Monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft and are primary targets for many psychoactive compounds nih.gov. These transporters facilitate the reuptake of neurotransmitters from the synapse back into the presynaptic neuron nih.gov.

Despite the structural classification of this compound as an aminoketone, a class which includes known monoamine reuptake inhibitors like bupropion, comprehensive studies characterizing its specific affinity and functional activity at DAT, NET, or SERT are not available in the current scientific literature. Bupropion, for instance, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) wikipedia.org. However, direct extrapolation of these activities to this compound is not possible without specific experimental data.

| Transporter | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

|---|---|---|

| Dopamine Transporter (DAT) | No data available | No data available |

| Norepinephrine Transporter (NET) | No data available | No data available |

| Serotonin Transporter (SERT) | No data available | No data available |

Dopaminergic and adrenergic receptor systems are pivotal in regulating a vast array of physiological and neurological processes. The butyrophenone (B1668137) class of compounds, which shares a phenylbutan-1-one backbone, includes many potent dopamine D2 receptor antagonists like haloperidol, used in the treatment of psychosis nih.govdrugbank.com.

However, specific in vitro studies to determine the binding affinity and functional modulation (i.e., agonist or antagonist activity) of this compound at various subtypes of dopaminergic (D1-D5) or adrenergic (α1, α2, β) receptors have not been reported. Therefore, its profile as a potential modulator of these receptors remains uncharacterized.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Dopamine D2 Receptor | No data available | No data available |

| Adrenergic α1 Receptor | No data available | No data available |

| Adrenergic α2 Receptor | No data available | No data available |

Antioxidant Mechanisms (in vitro)

The antioxidant potential of compounds structurally related to this compound has been explored through various in vitro assays. These studies primarily focus on the ability of these molecules to neutralize free radicals and inhibit oxidative processes like lipid peroxidation. The presence of the phenyl-N,N-dimethylamino group has been identified as a key contributor to the antioxidant properties of certain flavonoid derivatives mdpi.com.

Free radical scavenging is a primary mechanism of antioxidant action. The capacity of a compound to donate a hydrogen atom or an electron to neutralize reactive radicals is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays researchgate.netnih.gov. In these tests, the antioxidant reduces the stable radical, leading to a measurable change in color researchgate.net.

Studies on flavonol derivatives bearing a phenyl-N,N-dimethylamino group have demonstrated promising antioxidant potency in both DPPH and ABTS assays mdpi.com. The hydrogen-donating ability of these compounds is a known factor in their radical-scavenging activity nih.gov. Similarly, hydroxy 4-phenyl coumarins have been assessed using these methods, confirming their antioxidant capabilities nih.gov. The evaluation of antioxidant activity through these assays helps determine the concentration of a compound required to inhibit 50% of the radical-scavenging effect, known as the IC50 value nih.gov.

Table 1: DPPH and ABTS Radical Scavenging Activity of Selected Related Compounds This table is illustrative, based on findings that derivatives exhibit scavenging activity. Specific values for this compound are not available in the provided search results.

| Compound Class | Assay | Activity Noted | Reference |

|---|---|---|---|

| Flavonol derivatives with phenyl-N,N-dimethylamino group | DPPH, ABTS | Promising antioxidant potency | mdpi.com |

Lipid peroxidation is a detrimental oxidative process that damages cell membranes. Antioxidants can interfere with this chain reaction, and their efficacy can be measured in vitro. Phenyl styryl ketones, which share structural similarities with the target compound, have been evaluated as inhibitors of iron-ascorbate stimulated lipid peroxidation in rat brain homogenates ijpsonline.com.

One such compound, 1-phenyl-3-(4-hydroxy-3,5-ditertbutylphenyl), prop-2-en-1-one (PHP), was found to be a potent inhibitor of lipid peroxidation, with an IC50 value of 9.7 µM, making it approximately five times more potent than vitamin E in the same assay ijpsonline.com. This activity highlights the potential of this class of compounds to protect against oxidative damage to lipids. The mechanism involves breaking the chain reaction of peroxidation, thereby preventing damage to cellular structures mdpi.com. Other related structures, such as 4-(1-Naphthylamino)-piperidines, have also been identified as potent inhibitors of both NADPH- and Fe(2+)-dependent lipid peroxidation nih.gov.

Antimicrobial Mechanisms (in vitro, for related derivatives)

Derivatives containing the core structures found in this compound, such as chalcones and other ketones, have been investigated for their antimicrobial properties against a range of pathogenic microorganisms.

The antibacterial potential of related compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. Chalcone derivatives synthesized from 4-(N,N-dimethylamino)benzaldehyde have been tested for their activity dovepress.comgunabangsa.ac.id. One study found that the chalcone (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one showed good activity in inhibiting the growth of Staphylococcus aureus, a Gram-positive bacterium, with an inhibition zone of 8.9 mm at a concentration of 25 ppm gunabangsa.ac.id.

In another study, while chalcone derivatives themselves showed limited activity, the precursor benzyl bromide derivatives displayed strong activity against Gram-positive bacteria like S. aureus, Streptococcus pyogenes, and Enterococcus faecalis, and moderate activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae dovepress.com. Similarly, certain carbazole derivatives have been shown to effectively inhibit the growth of Gram-positive strains, with Gram-negative strains being more resistant nih.gov. This suggests that compounds from this chemical family are generally more effective against Gram-positive bacteria dovepress.commdpi.com.

Table 2: Antibacterial Activity of Related Chalcone and Benzyl Bromide Derivatives

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | Staphylococcus aureus | Good (8.9 mm inhibition zone at 25 ppm) | gunabangsa.ac.id |

| Benzyl bromide derivative (1a) | S. aureus, S. pyogenes, E. faecalis | High | dovepress.com |

| Benzyl bromide derivative (1a) | E. coli, C. freundii, K. pneumoniae | Moderate | dovepress.com |

| Carbazole derivatives | Gram-positive bacteria | Effective inhibition | nih.gov |

The antifungal properties of related synthetic compounds have also been evaluated. Benzyl bromide derivatives have shown strong activity against pathogenic fungi dovepress.com. In a study assessing various synthetic compounds, benzyl bromides (1a and 1c) were highly effective against the tested fungi dovepress.com. In contrast, the corresponding ketone and chalcone derivatives in that particular study showed little to no activity, with one exception that had moderate activity against Candida albicans dovepress.com.

Other research into compounds with similar structural motifs, such as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), has demonstrated significant antifungal activity against C. albicans researchgate.net. This compound was found to inhibit filamentation, a key virulence factor for Candida researchgate.net. The investigation of various synthetic derivatives continues to be a promising avenue for the discovery of new antifungal agents researchgate.netbiorxiv.org.

The mechanism of antimicrobial action for these derivatives often involves interaction with and disruption of essential microbial structures and functions. A primary target is the microbial cell membrane. For example, 5,8-dihydroxy-1,4-naphthoquinone, a related compound, has been shown to disrupt membrane permeability and integrity in both bacteria and fungi nih.gov. This damage can lead to the leakage of intracellular components like proteins and DNA, ultimately causing cell death nih.govmdpi.com.

Morphological observations using scanning electron microscopy have confirmed that some of these compounds cause significant damage to the shape and ultrastructure of microbial cells nih.govnih.gov. Beyond membrane disruption, some derivatives may interfere with cellular energy metabolism. Studies have indicated that certain compounds can inhibit enzymes crucial for energy production, such as citrate synthase, or disrupt the respiratory chain, leading to a reduction in ATP content and cell death nih.govnih.gov. Another potential mechanism is the inhibition of enzymes essential for cell wall synthesis or DNA replication mdpi.com.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 4-(Dimethylamino)-1-phenylbutan-1-one is primarily foundational, centered on its chemical identity and basic properties. Publicly accessible databases provide comprehensive details on its nomenclature, molecular structure, and computed physicochemical properties. nih.govepa.gov Spectroscopic data, including NMR, mass spectrometry, and infrared spectroscopy, are available, which are crucial for its unambiguous identification in a laboratory setting. nih.gov

However, there is a notable scarcity of in-depth studies on its specific biological activities. Much of the understanding of its potential pharmacological and metabolic profile is inferred by analogy to structurally similar compounds, particularly other synthetic cathinones. researchgate.netresearchgate.netmdpi.com These related compounds are generally known to interact with monoamine transporters, but the specific affinity and selectivity of this compound for these targets have not been empirically determined. researchgate.net Similarly, its metabolic fate has not been directly studied, and proposed pathways are based on extensive research into the metabolism of other cathinone (B1664624) derivatives. mdpi.comnih.gov The compound is listed in some chemical vendor catalogs and databases, indicating its availability for research purposes, but it does not appear to be a widely studied substance.

Emerging Research Avenues for this compound

Given the foundational nature of the current data, several promising avenues for future research emerge. A primary area of investigation would be the comprehensive elucidation of its pharmacological profile. This would involve in vitro binding assays to determine its affinity for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, providing a clear understanding of its primary biological targets. Such studies would clarify whether it functions as a releasing agent, a reuptake inhibitor, or a combination thereof, which is a key differentiator in the mechanism of action for psychoactive substances. researchgate.net

Another critical research direction is the empirical study of its metabolism. While inferences can be drawn from related compounds, in vitro studies using human liver microsomes and other enzyme systems are necessary to identify the specific phase I and phase II metabolites. mdpi.comnih.gov This would not only confirm pathways like N-demethylation and β-keto reduction but also uncover any unique metabolic routes. Identifying major metabolites is essential for developing robust analytical methods for its detection in biological matrices.

Furthermore, its potential as a precursor or intermediate in the synthesis of other compounds could be explored. Its chemical structure lends itself to further modification, potentially leading to the development of novel chemical entities for various research applications.

Potential for Further Academic Exploration

The existing gaps in the scientific literature present significant opportunities for academic research. A thorough toxicological evaluation is a critical area for exploration. This would include cytotoxicity studies in various cell lines and, potentially, in vivo studies in animal models to understand its broader physiological effects.

Comparative studies represent another valuable academic pursuit. Systematically comparing the structure-activity relationships (SAR) of this compound with other butyrophenones and cathinone derivatives could provide deeper insights into how modifications to the alkyl chain, the phenyl group, and the amino group influence pharmacological activity and metabolic stability. For instance, comparing its properties to compounds like 4-MPD or bk-EPDP could illuminate the role of specific structural motifs. mdpi.com

Finally, the development of certified reference materials and validated analytical methods for this compound and its primary metabolites would be a significant contribution to the fields of analytical chemistry and forensic science. This would enable its accurate identification and quantification in various samples, supporting both academic research and regulatory monitoring.

Q & A

Q. What are the established synthetic routes for 4-(Dimethylamino)-1-phenylbutan-1-one, and what key reagents are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1: Formation of the ketone backbone via Friedel-Crafts acylation using phenylacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

- Step 2: Introduction of the dimethylamino group via reductive amination or alkylation of a primary amine intermediate.

Key reagents include coupling agents (e.g., HATU for amide bond formation ), triphosgene for cyclization of intermediates , and bases like diisopropylethylamine to drive reactions to completion. Purity is ensured using column chromatography or recrystallization.

Q. How is this compound characterized structurally and functionally?

Methodological Answer: Characterization employs:

- Spectroscopy:

- ¹³C NMR (e.g., δ 208.3 ppm for ketone carbonyl ).

- IR (e.g., absorption at ~1712 cm⁻¹ for C=O stretching ).

- Mass Spectrometry: HRMS (ESI-TOF) for molecular ion confirmation (e.g., m/z 235.13287 ).

- Chromatography: HPLC or GC-MS to assess purity and detect by-products .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on analogous compounds :

- Hazards: Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335).

- Protocols: Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Store in a dry, ventilated area away from oxidizers.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via authorized waste handlers.

Advanced Research Questions

Q. How can stereochemical outcomes or regioselectivity challenges be addressed during synthesis?

Methodological Answer:

- Chiral Resolving Agents: Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry.

- Computational Modeling: DFT calculations predict reaction pathways and transition states to optimize regioselectivity.

- X-ray Crystallography: Confirm absolute configuration of crystalline intermediates (as in ).

Q. What advanced analytical techniques resolve contradictions in reported spectral data?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) with X-ray diffraction to resolve ambiguous peaks.

- Isotopic Labeling: Track reaction pathways and verify structural assignments (e.g., ¹⁵N-labeled amines).

- Reproducibility Studies: Replicate synthesis under controlled conditions to identify batch-dependent impurities .

Q. How can computational methods predict the compound’s reactivity or pharmacological activity?

Methodological Answer:

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .

- QSAR Models: Corrogate substituent effects on bioactivity using regression analysis of electronic/steric parameters.

- MD Simulations: Study stability in biological matrices (e.g., plasma protein binding ).

Q. What strategies mitigate challenges in detecting trace impurities or degradation products?

Methodological Answer:

- High-Resolution MS/MS: Identify low-abundance by-products (e.g., oxidation products of the dimethylamino group).

- Stability-Indicating Assays: Use stress testing (heat, light, pH extremes) followed by UPLC-PDA to monitor degradation .

- Isolation via Prep-HPLC: Collect impurities for standalone characterization (¹H NMR, IR).

Q. How can conflicting ecotoxicology data be reconciled given limited empirical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.